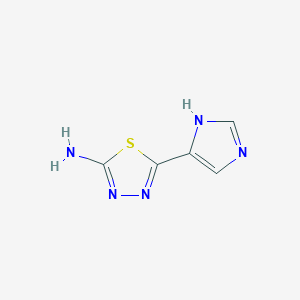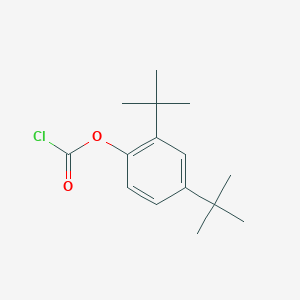
2,4-Di-tert-butylphenyl Chloroformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “MFCD25643232” is a chemical substance that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD25643232 involves a series of chemical reactions that require specific reagents and conditions. The exact synthetic route may vary depending on the desired purity and yield of the compound. Commonly, the synthesis involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of MFCD25643232 is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process typically involves multiple steps, including purification and quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
MFCD25643232 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
The reactions involving MFCD25643232 often require specific reagents and conditions, such as:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Catalysts: Transition metal catalysts like palladium or platinum.
Major Products Formed
The major products formed from the reactions of MFCD25643232 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
MFCD25643232 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of MFCD25643232 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the context of its use.
Conclusion
MFCD25643232 is a compound of significant interest in scientific research due to its unique chemical properties and potential applications. Its synthesis, chemical reactions, and mechanism of action make it a valuable tool in various fields, including chemistry, biology, medicine, and industry. The comparison with similar compounds highlights its distinctiveness and versatility.
Propiedades
Fórmula molecular |
C15H21ClO2 |
|---|---|
Peso molecular |
268.78 g/mol |
Nombre IUPAC |
(2,4-ditert-butylphenyl) carbonochloridate |
InChI |
InChI=1S/C15H21ClO2/c1-14(2,3)10-7-8-12(18-13(16)17)11(9-10)15(4,5)6/h7-9H,1-6H3 |
Clave InChI |
QFVXPKNCAUYEPM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1)OC(=O)Cl)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl 4-iodo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B15337888.png)
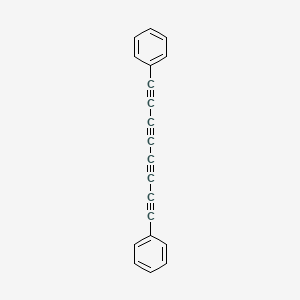
![2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)butanoic acid](/img/structure/B15337893.png)
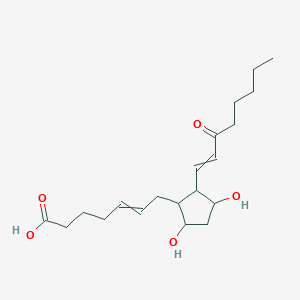
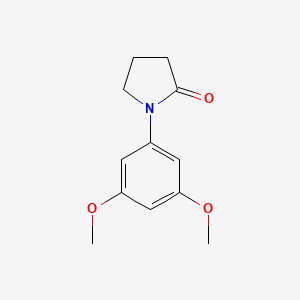


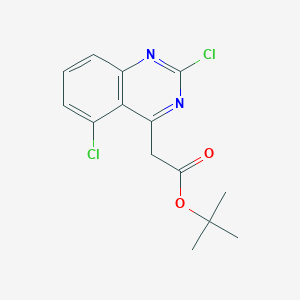
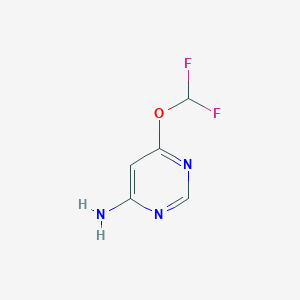
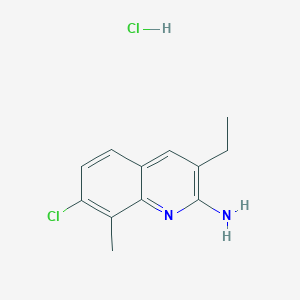

![Naphtho[2,1-d]isoxazol-3(2H)-one](/img/structure/B15337938.png)
